

### Early research findings on BA.1 pathogenesis

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An In-depth Technical Guide to Early Research Findings on the Pathogenesis of SARS-CoV-2 Omicron BA.1

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#### Introduction

First identified in November 2021, the SARS-CoV-2 Omicron variant (Pango lineage B.1.1.529), specifically the BA.1 sublineage, rapidly became the dominant circulating strain globally.[1][2] Characterized by an unprecedented number of mutations in its spike (S) protein —over 30 compared to the ancestral strain—Omicron BA.1 exhibited a distinct clinical profile of high transmissibility coupled with apparently reduced disease severity.[3][4] This technical guide synthesizes the early research findings from late 2021 and early 2022 that elucidated the core pathogenic mechanisms of the BA.1 variant, providing a foundational understanding for researchers, scientists, and drug development professionals. The focus is on the key virological characteristics that distinguished BA.1 from previous variants of concern (VOCs) like Delta, including its altered cell entry pathway, replication kinetics, and markedly reduced fusogenicity.

## Altered Viral Entry Mechanism: A Shift Away from TMPRSS2

A defining feature of Omicron BA.1 pathogenesis is its altered mechanism for entering host cells. While previous variants like Delta predominantly utilized the transmembrane serine protease 2 (TMPRSS2) for S protein priming at the cell surface, leading to direct plasma



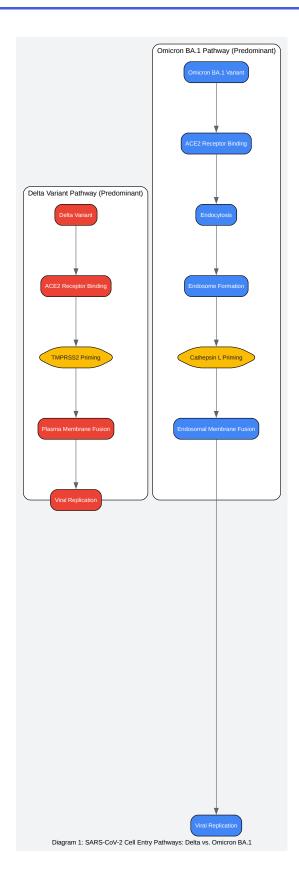




membrane fusion, BA.1 demonstrated a significant shift towards a TMPRSS2-independent endosomal entry pathway.[5][6][7]

This shift is attributed to less efficient cleavage of the Omicron spike protein at the S1/S2 junction.[5][6] As a result, the virus is more dependent on endosomal proteases, such as cathepsins, for activation.[8] This change in entry preference has profound implications for the virus's cellular tropism, favoring cells with low TMPRSS2 expression and potentially explaining the observed reduction in lower respiratory tract disease, as lung cells are typically rich in TMPRSS2.[5][9][10] Studies using drug inhibitors confirmed that blocking the endosomal pathway had a more substantial inhibitory effect on BA.1 replication compared to the Delta variant.[8]





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Caption: SARS-CoV-2 cell entry pathways for Delta and Omicron BA.1 variants.



#### **Experimental Protocol: Pseudotyped Virus Entry Assay**

This assay is used to determine the entry pathway of a virus by using a safe, replication-deficient viral core (e.g., from HIV or VSV) pseudotyped with the spike protein of the virus of interest (e.g., SARS-CoV-2 BA.1).

- Plasmid Construction: Plasmids encoding the viral core proteins, a reporter gene (e.g., luciferase or GFP), and the desired SARS-CoV-2 spike protein (e.g., Omicron BA.1 or Delta) are prepared.
- Pseudovirus Production: Producer cells (e.g., HEK293T) are co-transfected with the plasmids. The cells then produce viral particles that are non-replicative but carry the spike protein on their surface.
- Target Cell Preparation: Target cells that express the ACE2 receptor are cultured. To test the
  role of specific proteases, cell lines with and without TMPRSS2 expression (e.g., VeroTMPRSS2 vs. parental Vero E6 cells) are used.
- Infection and Inhibition: The target cells are pre-treated with specific protease inhibitors (e.g., Camostat mesylate for TMPRSS2, E-64d for cathepsins) before being infected with the pseudoviruses.
- Quantification: After a set incubation period (e.g., 48-72 hours), the expression of the
  reporter gene is measured. A decrease in reporter signal in the presence of an inhibitor
  indicates that the virus relies on the corresponding pathway for entry. For BA.1, a significant
  reduction in signal is observed with cathepsin inhibitors, while TMPRSS2 inhibitors have a
  lesser effect compared to Delta.[5][8]

### **Replication Kinetics and Cellular Tropism**

Consistent with its altered entry mechanism, Omicron BA.1 displayed a distinct pattern of replication across different cell types. Early ex vivo studies using human respiratory tract tissues showed that while BA.1 could replicate faster than Delta in bronchus tissues (upper respiratory tract), it was significantly less efficient at replicating in lung parenchyma tissues (lower respiratory tract).[5][9] This tropism shift aligns with the clinical observations of less severe lower respiratory disease.



In cell culture models, BA.1 showed lower replication in lung (Calu-3) and gut (Caco-2) cell lines compared to the Delta variant.[5][6] However, in human nasal epithelial cultures, replication was similar between Omicron and Delta, suggesting efficient replication in the upper airways, which may contribute to its high transmissibility.[5]

### Table 1: Comparative Viral Titers of SARS-CoV-2 Variants in In Vitro and In Vivo Models



Model System	Variant	Peak Viral Titer (log10 TCID50/ml or equivalent)	Time Point	Finding	Reference(s )
Feline Model (BALF)	D614G / Delta	3.8 - 4.8	Day 5 post- infection	Higher viral load in lower respiratory tract	[11][12]
Omicron BA.1.1	2.8 - 3.0	Day 5 post- infection	Lower viral load in lower respiratory tract	[11][12]	
Feline Model (Nasal Wash)	D614G / Delta	Up to 6.3	Days 1-3 post-infection	High level of viral shedding in upper airways	[13][14]
Omicron BA.1.1	< 3.1	Days 1-3 post-infection	Strikingly lower viral shedding in upper airways	[13][14]	
Calu-3 Cells (Lung)	Delta	Significantly Higher	48-72 h post-infection	More efficient replication in lung cells	[15]
Omicron BA.1	Significantly Lower	48-72 h post- infection	Attenuated replication in lung cells	[15]	
Human Nasal Epithelial Cultures	Delta	Similar	Not specified	Efficient replication in upper airway tissue	[5][6]

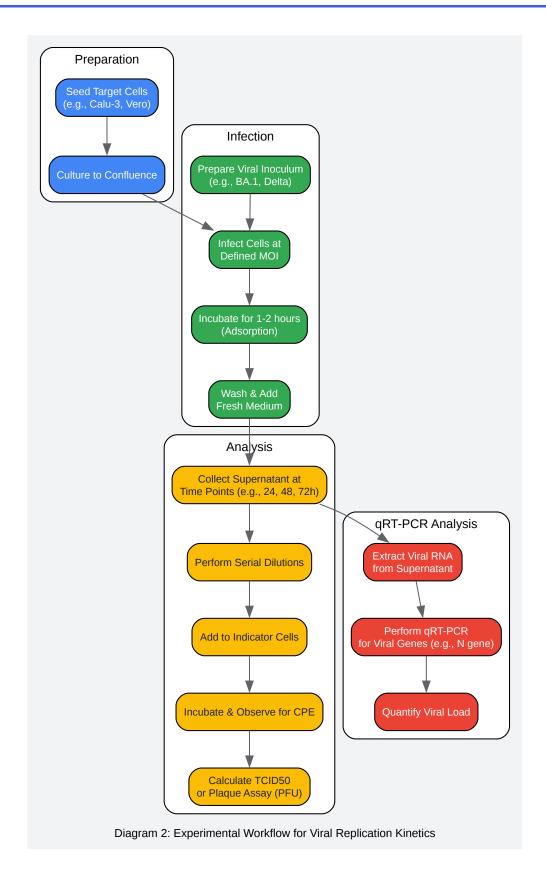


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BALF: Bronchoalveolar Lavage Fluid





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Caption: A generalized workflow for studying viral replication kinetics in cell culture.



# Markedly Reduced Fusogenicity and Syncytia Formation

A striking characteristic of Omicron BA.1 was its substantially impaired ability to induce cell-cell fusion, or syncytia formation.[5][16] This phenotype is a direct consequence of its inefficient spike protein cleavage and altered entry pathway.[6] Variants like Delta are highly fusogenic, leading to the formation of large, multinucleated cells (syncytia), a phenomenon associated with significant tissue damage and severe disease.[17]

In contrast, cells infected with Omicron BA.1 or those expressing its spike protein showed minimal to no syncytia formation.[9][18] This reduced fusogenicity is a key factor contributing to its attenuated pathogenicity.

**Table 2: Comparative Fusogenicity of SARS-CoV-2** 

**Variants** 

Assay Type	Variant	Relative Fusion Activity (%)	Key Finding	Reference(s)
Cell-Cell Fusion	Delta	~100% (Normalized)	High fusogenicity	[17][19]
Omicron BA.1	~45%	Significantly reduced fusion compared to Delta	[17]	
Omicron BA.2	~66%	Higher fusion than BA.1 but lower than Delta	[17][19]	_
Syncytia Formation	Delta	High	Extensive syncytia formation	[5][18]
Omicron BA.1	Negligible / Absent	Failed to induce significant cell fusion	[5][18]	



# Experimental Protocol: Cell-Cell Fusion (Syncytia) Assay

This assay quantifies the ability of the viral spike protein to mediate the fusion of adjacent cells.

- Cell Preparation: Two populations of cells are prepared.
  - Effector Cells: A cell line (e.g., HEK293T) is transfected with a plasmid expressing the spike protein of a specific variant (e.g., BA.1) and part of a reporter system (e.g., one half of a split GFP or luciferase).
  - Target Cells: Another cell population is engineered to express the ACE2 receptor,
     TMPRSS2, and the complementary half of the reporter system.
- Co-culture: The effector and target cells are mixed and co-cultured.
- Fusion Event: If the spike protein is fusogenic, it will bind to ACE2 on a neighboring target cell and mediate the fusion of the two cell membranes. This brings both halves of the reporter system into the same cytoplasm, generating a measurable signal (fluorescence or luminescence).
- Quantification and Visualization: The resulting syncytia (large, multi-nucleated cells) can be
  visualized and counted using microscopy. The reporter signal can be quantified using a plate
  reader, providing a quantitative measure of fusion activity. The area of fusion can also be
  measured using imaging software.[20]

#### **Attenuated Pathogenicity in Animal Models**

In vivo studies using various animal models, including Syrian hamsters, K18-hACE2 transgenic mice, and domestic cats, consistently demonstrated that Omicron BA.1 causes less severe disease compared to the Delta variant and other earlier strains.[1][9][11]

Animals infected with BA.1 exhibited less body weight loss, lower viral loads in the lungs, and reduced lung pathology with milder inflammation.[12][13][14] While viral replication was often detected in the upper respiratory tract, the diminished capacity to efficiently infect and replicate in the lower respiratory tract correlated with attenuated clinical outcomes.[9]



# **Table 3: Pathogenicity of SARS-CoV-2 Variants in Animal Models**



Animal Model	Variant	Key Pathogenicity Findings	Reference(s)
Syrian Hamster	Delta	Significant body weight loss, high viral load in lower respiratory tract, severe lung pathology.	[1]
Omicron BA.1 / BA.1.1	Less body weight loss, lower viral load in lower respiratory tract, comparable histopathological scores in some studies but generally attenuated disease.	[1]	
Feline Model	D614G / Delta	Lethargy, increased body temperature, severe pneumonia.	[11][13][14]
Omicron BA.1.1	Remained subclinical, gained weight, mild to modest lung inflammation.	[11][13][14]	
K18-hACE2 Mice	Pango B / Delta	Severe clinical signs (weight loss), high viral load in respiratory tract, extensive inflammation.	[3][9]
Omicron BA.1	Less severe clinical signs, faster recovery, lower viral load, less inflammation.	[3][9]	



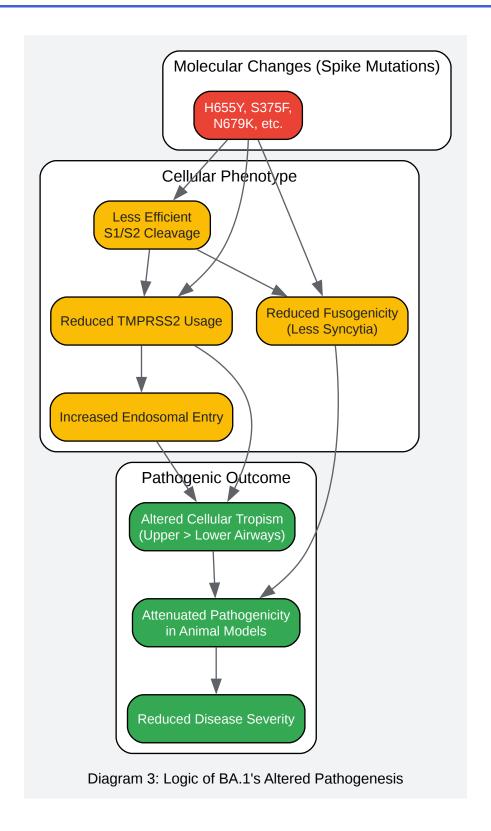
#### **Molecular Determinants of Altered Pathogenesis**

The distinct pathogenic profile of BA.1 is governed by a constellation of mutations in its spike protein. Research has identified specific mutations responsible for the observed changes in cell entry and fusogenicity.

- Reduced TMPRSS2 Usage: Mutations such as the 69-70 deletion, E484A, and H655Y contribute to the reduced reliance on TMPRSS2.[8]
- Reduced Fusogenicity: The H655Y and S375F mutations have been shown to significantly attenuate spike-mediated cell-cell fusion.[8][20] The H655Y mutation, in particular, consistently reduces serine protease usage while increasing the use of the endosomal pathway.[8][21]
- Inefficient Spike Cleavage: Deletions at positions 25-27 and substitutions S375F and T376A
   result in less efficient spike cleavage at the S1/S2 boundary.[8]

These molecular changes collectively orchestrate a shift in viral tropism away from the TMPRSS2-rich environment of the deep lung and reduce the cell-to-cell spread and tissue damage associated with syncytia formation, providing a mechanistic basis for the attenuated pathogenicity of Omicron BA.1.





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Caption: The relationship between BA.1's key mutations and its pathogenic outcome.



#### Conclusion

Early research into the Omicron BA.1 variant swiftly uncovered a paradigm shift in SARS-CoV-2 pathogenesis. The variant's extensive mutations culminated in a virus that traded the highly fusogenic, TMPRSS2-dependent deep lung infection profile of its predecessors for a more transmissible, less fusogenic, endosomally-driven upper airway infection. Key findings—including the switch in entry pathway, altered cellular tropism, and dramatically reduced syncytia formation—provided a clear biological rationale for the observed clinical decoupling of high case numbers and lower rates of severe disease. This foundational knowledge was critical for informing public health responses and guiding the development of next-generation vaccines and therapeutics.

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#### References

- 1. Pathogenicity of SARS-CoV-2 Omicron BA.1.1 in hamsters PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Rise and Fall of Omicron BA.1 Variant as Seen in Wastewater Supports Epidemiological Model Predictions PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. OMICRON: Virology, immunopathogenesis, and laboratory diagnosis PMC [pmc.ncbi.nlm.nih.gov]
- 5. outbreak.info SARS-CoV-2 data explorer [outbreak.info]
- 6. Altered TMPRSS2 usage by SARS-CoV-2 Omicron impacts infectivity and fusogenicity -PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Difference in TMPRSS2 usage by Delta and Omicron variants of SARS-CoV-2: Implication for a sudden increase among children PMC [pmc.ncbi.nlm.nih.gov]
- 8. Spike mutations contributing to the altered entry preference of SARS-CoV-2 omicron BA.1 and BA.2 PMC [pmc.ncbi.nlm.nih.gov]
- 9. bv-brc.org [bv-brc.org]



- 10. Altered TMPRSS2 usage by SARS-CoV-2 Omicron impacts infectivity and fusogenicity [iris.unibs.it]
- 11. The Omicron variant BA.1.1 presents a lower pathogenicity than B.1 D614G and Delta variants in a feline model of SARS-CoV-2 infection PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Omicron Variant BA.1.1 Presents a Lower Pathogenicity than B.1 D614G and Delta Variants in a Feline Model of SARS-CoV-2 Infection PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. biorxiv.org [biorxiv.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. SARS-CoV-2 Omicron subvariants exhibit distinct fusogenicity, but similar sensitivity, to pan-CoV fusion inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 18. news-medical.net [news-medical.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Determinants and Mechanisms of the Low Fusogenicity and Endosomal Entry of Omicron Subvariants PMC [pmc.ncbi.nlm.nih.gov]
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